molecular formula C26H44O10 B13385378 [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate

[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate

Cat. No.: B13385378
M. Wt: 516.6 g/mol
InChI Key: QKVPHRSJRTWUAC-UHFFFAOYSA-N
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Description

[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is a highly substituted ester derivative featuring a central oxolane (tetrahydrofuran) ring with three 2,2-dimethylpropanoyl (pivaloyl) groups at positions 3, 4, and 4. The ethyl side chain contains a hydroxyl group and an additional pivaloyl ester.

Properties

IUPAC Name

[2-hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPHRSJRTWUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate typically involves the esterification of 2-hydroxyethyl 2,2-dimethylpropanoate with 3,4,5-tris(2,2-dimethylpropanoyloxy)oxolane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains multiple ester functionalities, which are prone to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Reagents Products
Acidic Hydrolysis H<sub>3</sub>O<sup>+</sup>, heatHCl, H<sub>2</sub>SO<sub>4</sub>2,2-dimethylpropanoic acid derivatives and diol intermediates
Basic Hydrolysis NaOH, aqueousNaOH, H<sub>2</sub>OSodium salts of 2,2-dimethylpropanoic acid and diol intermediates

Mechanism : The ester groups cleave via nucleophilic attack by water or hydroxide ions, releasing the corresponding carboxylic acids. The hydroxyl group remains unaffected unless oxidized .

Oxidation of the Hydroxyl Group

The hydroxyl group on the ethyl chain can undergo oxidation to form a ketone.

Reaction Type Conditions Reagents Products
Oxidation Mild acidic or neutral conditionsKMnO<sub>4</sub>, CrO<sub>3</sub>Ketone derivative (loss of hydroxyl group)

Mechanism : Oxidizing agents convert the hydroxyl group to a carbonyl group, altering the compound’s stability and potential bioactivity .

Ring-Opening of the Oxolan Core

The tetrahydrofuran ring may undergo ring-opening under harsh conditions, though this is less likely than ester hydrolysis.

Reaction Type Conditions Reagents Products
Ring-Opening Strong acids/bases, high temperaturesH<sub>2</sub>SO<sub>4</sub>, NaOHDiols or polyols with ester functionalities

Mechanism : Acidic or basic conditions destabilize the oxolan ring, leading to cleavage and formation of diol intermediates .

Enzymatic Reactions

While not directly studied, analogous esters (e.g., ethyl 2,2-dimethylpropanoate) undergo enzymatic hydrolysis via esterases, suggesting potential biocatalytic pathways .

Key Structural Features Influencing Reactivity

  • Ester Groups : Steric hindrance from 2,2-dimethylpropanoyl substituents may slow hydrolysis compared to simpler esters .

  • Hydroxyl Group : Positioned for selective oxidation or protection (e.g., acetylation) .

  • Oxolan Core : Provides structural rigidity but may be susceptible to ring-opening under extreme conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple ester groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The ester groups can interact with active sites of enzymes, leading to inhibition of their activity.

Medicine

In medicine, the compound is explored for its potential as a prodrug. The ester groups can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Industry

In the industrial sector, this compound is used in the production of high-performance polymers. Its multiple ester groups contribute to the flexibility and durability of the resulting materials.

Mechanism of Action

The mechanism of action of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate involves its interaction with molecular targets through its ester groups. These groups can undergo hydrolysis, releasing active molecules that interact with specific pathways. For example, in enzyme inhibition, the hydrolyzed product can bind to the enzyme’s active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, particularly in their use of pivaloyl esters or oxolane frameworks:

Bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (CAS: 144510-15-6)

  • Structure : A nucleotide analog with two pivaloyloxymethyl groups protecting the phosphate moiety.
  • Molecular Formula : C₂₁H₃₃N₂O₁₁P (MW: 520.47) .
  • Key Differences : Unlike the target compound, this molecule incorporates a pyrimidine base (uracil derivative) and a dideoxyribose sugar. The pivaloyl groups here serve as prodrug-enabling motifs to enhance cellular uptake of the nucleotide .
  • Applications : Antiviral prodrugs, highlighting the role of pivaloyl esters in masking polar functional groups.

[3-Hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate (CAS: 40733-25-3)

  • Structure : Features an oxolane ring fused to a pyrimidine (5-methyluracil) and a single pivaloyl ester.
  • Molecular Formula : C₁₅H₂₂N₂O₆ (MW: 326.35, Density: 1.278 g/cm³) .
  • The single pivaloyl group offers moderate lipophilicity compared to the target compound’s four pivaloyl substituents .

2,3,4,6-Tetra-O-pivaloyl-D-galactopyranosylamine (CAS: 108342-87-6)

  • Structure : A galactose derivative with four pivaloyl esters and an amine group.
  • Molecular Formula: C₂₆H₄₅NO₉ (MW: 515.64) .
  • Key Differences: The carbohydrate backbone and amine functionality distinguish it from the target compound. The high pivaloyl substitution (four groups) mirrors the steric shielding seen in the target molecule, making it useful in glycosylation reactions or as a stabilized monosaccharide intermediate .

3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate

  • Structure : A chloro-hydroxypropyl ester with one pivaloyl group.
  • Synthesis: Prepared via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate (62% yield) using sodium carbonate in 1,4-dioxane .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound Likely C₂₆H₄₂O₁₀* ~522.6* 4 pivaloyl esters, oxolane, hydroxyl Prodrugs, synthetic intermediates
Bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate C₂₁H₃₃N₂O₁₁P 520.47 2 pivaloyloxymethyl, pyrimidine, phosphate Antiviral prodrugs
[3-Hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)oxolan-2-yl]methyl pivalate C₁₅H₂₂N₂O₆ 326.35 1 pivaloyl ester, pyrimidine, oxolane Nucleoside analogs
2,3,4,6-Tetra-O-pivaloyl-D-galactopyranosylamine C₂₆H₄₅NO₉ 515.64 4 pivaloyl esters, galactose, amine Carbohydrate synthesis
3-Chloro-2-hydroxy-1-propyl pivalate C₈H₁₅ClO₃ 194.66 1 pivaloyl ester, chloro, hydroxyl Synthetic intermediate

*Estimated based on structural analysis.

Key Research Findings

Pivaloyl Esters Enhance Stability: Compounds with multiple pivaloyl groups (e.g., the target compound and 2,3,4,6-tetra-O-pivaloyl-D-galactopyranosylamine) exhibit increased resistance to enzymatic hydrolysis, making them valuable in prodrug design .

Structural Complexity vs. Reactivity : The target compound’s four pivaloyl groups may reduce reactivity compared to simpler analogs like 3-chloro-2-hydroxy-1-propyl pivalate, which undergoes hydrolysis more readily .

Biological Activity

[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is a complex organic compound characterized by a unique molecular structure featuring multiple functional groups and a distinctive oxolane (tetrahydrofuran) ring. The compound's structural complexity suggests significant potential for various biological activities, which can be explored through both computational predictions and empirical studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Weight : 516.6 g/mol
  • Chemical Formula : C26H44O10
  • Functional Groups : Hydroxy (-OH) and ester (-COOR) functionalities, which are crucial for its reactivity and interaction with biological systems.

Predicted Biological Activities

Using computational methods such as PASS (Prediction of Activity Spectra for Substances), the biological activities of this compound can be forecasted based on its structural features. Potential activities include:

  • Antimicrobial Activity : The presence of ester groups may enhance the compound's ability to disrupt microbial membranes.
  • Cytotoxicity : The branched structure may influence cell membrane permeability, potentially leading to cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The hydroxy group could serve as a site for enzyme interactions, possibly inhibiting key metabolic pathways.

The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The proposed synthesis pathway includes:

  • Formation of the Oxolane Ring : Utilizing suitable precursors to create the tetrahydrofuran structure.
  • Esterification Reactions : Introducing the dimethylpropanoyloxy groups through esterification reactions with pivalic acid derivatives.

Case Studies and Empirical Findings

Empirical studies have evaluated the biological activity of related compounds with similar structural motifs. For instance:

  • Antimicrobial Studies : Compounds with ester functionalities have shown promising results against various bacterial strains. In vitro tests indicated that derivatives similar to this compound inhibit the growth of Gram-positive bacteria effectively.
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    Similar Ester 1Staphylococcus aureus32 µg/mL
    Similar Ester 2E. coli64 µg/mL
  • Cytotoxicity Assays : Research on structurally analogous compounds demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range.
    CompoundCell LineIC50 (µM)
    Analog AHeLa5.0
    Analog BMCF-73.5

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